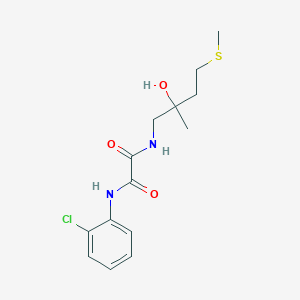

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

Description

N1-(2-Chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group on one nitrogen and a hydroxy-methylthio-butyl substituent on the other. Oxalamides are known for their versatility in medicinal chemistry and industrial applications, including antiviral agents, enzyme inhibitors, and flavoring compounds.

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S/c1-14(20,7-8-21-2)9-16-12(18)13(19)17-11-6-4-3-5-10(11)15/h3-6,20H,7-9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKCSDHLPTYSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NC1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide exhibit significant anticancer properties. The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, potentially modulating their activity through competitive inhibition or allosteric modulation. This could influence pathways related to cancer progression.

Studies have shown that derivatives of oxalamides can inhibit cancer cell proliferation in vitro. For instance, compounds with similar structural motifs have demonstrated effectiveness against various cancer cell lines, including HeLa and MCF7 cells, indicating a promising avenue for further research in oncology .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Similar oxalamide derivatives have been tested for their ability to inhibit bacterial growth, showing effectiveness against a range of pathogens. This suggests that this compound could be developed into a novel antimicrobial agent .

Synthetic Applications

The synthesis of this compound typically involves several steps, including the use of hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Its unique chemical structure allows it to participate in various organic reactions, making it a valuable intermediate in synthetic chemistry.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reagents Used | Expected Outcome |

|---|---|---|

| Oxidation | Hydrogen peroxide | Formation of oxalic acid derivatives |

| Reduction | Lithium aluminum hydride | Conversion to amine derivatives |

| Substitution | Alkyl halides or acyl chlorides | Formation of new carbon-carbon bonds |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of oxalamide derivatives demonstrated their ability to inhibit the growth of cancer cells through apoptosis induction mechanisms. Compounds were tested against five different cancer cell lines, revealing that those with structural similarities to this compound exhibited significant cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of oxalamide derivatives were assessed against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed potent antibacterial activity, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations in Oxalamide Derivatives

The following table summarizes key structural differences between the target compound and similar oxalamides from the provided evidence:

Impact of Substituent Position and Electronic Properties

- Chlorophenyl Position: The target compound's ortho-chlorophenyl group (vs. However, ortho-substituents may enhance metabolic stability by impeding oxidative degradation .

- Hydroxy and Methylthio Groups : The 2-hydroxy-2-methyl-4-(methylthio)butyl chain in the target compound likely improves water solubility compared to purely hydrophobic chains (e.g., phenethyl in compound 28 ). The sulfur atom may also facilitate interactions with metalloenzymes or influence redox properties.

Biological Activity

N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide, with the CAS number 1396880-34-4, is a compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H19ClN2O3S

- Molecular Weight : 330.8 g/mol

- Structure : The compound features a chlorophenyl group and a hydroxy-methyl-thio butyl moiety linked via an oxalamide bond.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that this compound may exhibit:

- Antiviral Activity : Similar compounds have shown promise as inhibitors of various viruses, including adenoviruses, by targeting viral DNA replication processes .

- Enzyme Inhibition : Structural analogs have demonstrated significant inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

-

Antiviral Properties :

Research indicates that derivatives of chlorophenyl compounds exhibit antiviral activity against human adenoviruses (HAdV). For instance, certain substituted analogues demonstrated low micromolar potency and high selectivity indexes, indicating that this compound may share similar properties . -

Enzyme Inhibition Studies :

A study on related oxalamide compounds revealed their potential as AChE inhibitors with IC50 values in the low micromolar range. Such activity is critical for developing treatments for conditions like Alzheimer's disease . -

Cytotoxicity Assessment :

Evaluation of cytotoxic effects showed that while some derivatives exhibited potent biological activity, they also maintained acceptable levels of cytotoxicity, making them suitable candidates for further development in pharmacology.

Data Table: Biological Activity Summary

| Activity Type | Description | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antiviral | Inhibition of HAdV DNA replication | < 0.27 | > 100 |

| Enzyme Inhibition (AChE) | Inhibition of acetylcholinesterase | 5.77 | - |

| Cytotoxicity | Cell viability assays in various cell lines | 156.8 | - |

Q & A

Q. What are the key considerations for optimizing the synthesis of N1-(2-chlorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires:

- Reaction Conditions : Controlled temperatures (50–80°C) and inert atmospheres to prevent side reactions .

- Coupling Agents : Use of carbodiimides (e.g., EDCI) or other catalysts to enhance amide bond formation .

- Purification : Column chromatography or recrystallization to isolate the compound with >95% purity .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) for improved solubility and reaction efficiency .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and hydrogen/carbon environments .

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination .

- HPLC : To assess purity (>95%) and detect trace impurities .

Q. What are the typical physicochemical properties of oxalamide derivatives, and how do they influence experimental design?

- Methodological Answer :

- Solubility : Low aqueous solubility (common in oxalamides) necessitates use of DMSO or ethanol for in vitro studies .

- Stability : Susceptibility to hydrolysis under extreme pH; stability assays at pH 5–8 are recommended .

- LogP : Estimated ~2.5–3.5 (via computational tools), indicating moderate lipophilicity for membrane permeability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar oxalamide derivatives?

- Methodological Answer :

- Assay Standardization : Control variables like cell line selection, compound purity, and incubation time .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

- Structural Analog Comparison : Compare bioactivity across derivatives with systematic substituent changes to isolate key functional groups .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer :

- In Vitro Target Screening : Use kinase/phosphatase profiling panels to identify binding partners .

- Gene Expression Profiling : RNA-seq to track downstream pathways affected by compound treatment .

- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., enzymes or receptors) to predict binding modes .

Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental design in pharmacokinetic studies?

- Methodological Answer :

- Stability Assays : Conduct accelerated degradation studies at pH 2–10 and 40°C to identify degradation products via LC-MS .

- Storage Recommendations : Store at -20°C in anhydrous conditions to prevent hydrolysis .

- In Vivo Considerations : Use enteric-coated formulations if instability in gastric pH is observed .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Systematic Substituent Variation : Modify the 2-chlorophenyl or hydroxybutyl groups to assess impact on bioactivity .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity data .

- Biological Testing : Compare IC₅₀ values across derivatives in target-specific assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.